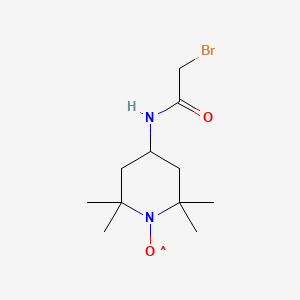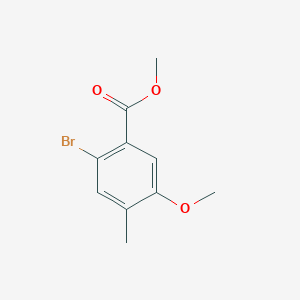
Methyl-5-brom-2-nitrobenzoat
Übersicht
Beschreibung
“Methyl 5-bromo-2-nitrobenzoate” is a chemical compound with the molecular weight of 260.04 . It is used in chemical synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 5-bromo-2-nitrobenzoate”. The InChI code is1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-nitrobenzoate” is a solid with a melting point of 79-81 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“Methyl-5-brom-2-nitrobenzoat” ist eine organische Verbindung, die in verschiedenen organischen Syntheseprozessen verwendet werden kann . Seine Brom- und Nitrogruppen machen es zu einem vielseitigen Reagenz bei der Herstellung einer breiten Palette von chemischen Strukturen.
Zwischenprodukt in der pharmazeutischen Herstellung
Diese Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle dienen, insbesondere in der pharmazeutischen Industrie. Das Vorhandensein der Brom- und Nitrogruppen kann eine Vielzahl von chemischen Reaktionen ermöglichen, was die Herstellung einer breiten Palette von Arzneimitteln ermöglicht .
Materialwissenschaften
In den Materialwissenschaften könnte “this compound” möglicherweise bei der Synthese neuartiger Materialien verwendet werden. Die Nitrogruppe könnte zur Bildung eines Amins reduziert werden, das dann mit anderen Verbindungen reagieren kann, um Polymere oder andere Materialien zu bilden .
Entwicklung von Diagnosewerkzeugen
Die Verbindung könnte möglicherweise bei der Entwicklung von Diagnosewerkzeugen verwendet werden. Beispielsweise könnte sie bei der Synthese von Verbindungen verwendet werden, die in der Positronen-Emissions-Tomographie (PET) eingesetzt werden .
Forschung und Entwicklung
“this compound” kann in Forschung und Entwicklung eingesetzt werden, insbesondere bei der Untersuchung organischer Reaktionen. Seine Reaktivität kann wertvolle Erkenntnisse über die Mechanismen verschiedener organischer Reaktionen liefern .
Chemische Bildung
Diese Verbindung kann auch in der chemischen Bildung als Lehrmittel eingesetzt werden. Sie kann verwendet werden, um verschiedene organische Reaktionen im Labor zu demonstrieren und den Schülern die Prinzipien der organischen Chemie zu vermitteln .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 5-bromo-2-nitrobenzoate plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of Methyl 5-bromo-2-nitrobenzoate to active sites on enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
Methyl 5-bromo-2-nitrobenzoate has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Methyl 5-bromo-2-nitrobenzoate can lead to changes in the expression of genes involved in stress responses and metabolic regulation. Additionally, it may impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2-nitrobenzoate involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, Methyl 5-bromo-2-nitrobenzoate may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2-nitrobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 5-bromo-2-nitrobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2-nitrobenzoate vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal metabolic processes .
Metabolic Pathways
Methyl 5-bromo-2-nitrobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress .
Transport and Distribution
Within cells and tissues, Methyl 5-bromo-2-nitrobenzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For instance, Methyl 5-bromo-2-nitrobenzoate may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of Methyl 5-bromo-2-nitrobenzoate is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization can impact the compound’s effectiveness and the nature of its interactions with cellular components .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVNSGSUEVSJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590460 | |
| Record name | Methyl 5-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883554-93-6 | |
| Record name | Methyl 5-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















